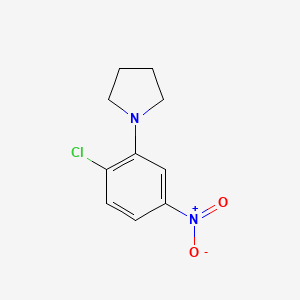![molecular formula C14H11F3N4OS B5595253 2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5595253.png)
2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including nucleophilic aromatic substitution, reduction of nitro groups, and cyclodehydration processes. A two-step route to synthesize 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals from N'-(het)arylhydrazides via nucleophilic aromatic substitution and subsequent treatments has been detailed, showing the complex methodology involved in creating similar structured compounds (Berezin et al., 2014). Additionally, microwave-assisted synthesis methods have been explored for the creation of complex heterocycles, indicating advancements in synthesis techniques (Ustalar & Yılmaz, 2017).
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds have been analyzed through X-ray crystallography and molecular orbital calculations, revealing insights into bond lengths, electronic resonance, and aromaticity (Amaral et al., 2010). Such analyses contribute to understanding the electronic and geometric configurations that influence the compound's reactivity and stability.
Chemical Reactions and Properties
The reactivity of pyrimidine-based compounds involves various chemical transformations, including cyclization reactions and the formation of fused heterocycles. The ability of these compounds to undergo multiple reactions underscores their versatility in synthetic chemistry and potential applications in creating biologically active molecules (Jakubkienė et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, play a critical role in the compound's application and handling. Studies on polymorphs of related compounds highlight the significance of crystallography in determining the physical characteristics and stability of these chemicals (Plutenko et al., 2013).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards different reagents are pivotal for the application of these compounds in synthesis and pharmaceuticals. The exploration of N-substituted derivatives and their fluorescence and biological activities shed light on the functional versatility and potential applications of pyrimidine-based compounds (Azzam et al., 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide and its derivatives are synthesized for various applications in medicinal chemistry, particularly for their biological activities. For instance, new pyrimidine hydrazone derivatives have been synthesized, with their antimicrobial activities evaluated against pathogenic strains (Kaplancıklı et al., 2013).
Biological Activity
- These compounds have shown promise in antimicrobial applications. For instance, the synthesis of twelve new pyrimidine hydrazone derivatives was aimed at evaluating their antimicrobial activities, showing potential against various microorganisms (Kaplancıklı et al., 2013).
- Additionally, these compounds have been found to exhibit anti-inflammatory activity. A study synthesized pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents (Amr et al., 2007).
Antimicrobial Properties
- The antimicrobial properties of these compounds are noteworthy. The synthesized compounds were found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Kaplancıklı et al., 2013).
Potential in Drug Discovery
- The unique chemical structure and observed biological activities of these compounds suggest they could be valuable in drug discovery, particularly in developing new antimicrobial and anti-inflammatory agents (Kaplancıklı et al., 2013); (Amr et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)11-5-2-1-4-10(11)8-20-21-12(22)9-23-13-18-6-3-7-19-13/h1-8H,9H2,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMGCQNIRXKLGP-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)
![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)
![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)
![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)
![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)

![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)